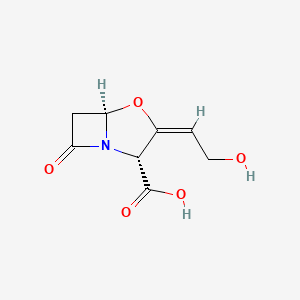
Isoclavulanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoclavulanic acid is a derivative of clavulanic acid, a β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus. This compound is structurally similar to clavulanic acid but has distinct chemical properties and applications. This compound is primarily studied for its potential in overcoming antibiotic resistance by inhibiting β-lactamase enzymes, which are responsible for the degradation of β-lactam antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of isoclavulanic acid involves the isomerization of clavulanic acid. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the photolysis of the phenacyl ester of clavulanic acid, which leads to the formation of this compound as a by-product .
Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes using Streptomyces clavuligerus. The fermentation medium often contains glycerol and soy meal or soy meal extract, which serve as carbon and nitrogen sources, respectively . Optimization of fermentation conditions, such as pH, temperature, and aeration, is crucial for maximizing the yield of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Isoclavulanic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various esters and acyl derivatives .
Wissenschaftliche Forschungsanwendungen
Isoclavulanic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying β-lactamase inhibition and the development of new antibiotics. In biology, this compound is employed in research on bacterial resistance mechanisms and the development of novel antimicrobial agents .
In medicine, this compound is investigated for its potential to enhance the efficacy of β-lactam antibiotics by preventing their degradation by β-lactamase enzymes. This makes it a valuable tool in the fight against antibiotic-resistant bacterial infections . In industry, this compound is used in the production of various pharmaceutical formulations and as a precursor for the synthesis of other β-lactamase inhibitors .
Wirkmechanismus
Isoclavulanic acid exerts its effects by binding irreversibly to β-lactamase enzymes, thereby inhibiting their activity. This prevents the degradation of β-lactam antibiotics, allowing them to effectively target and kill susceptible bacteria . The molecular targets of this compound include the active sites of β-lactamase enzymes, where it forms a stable complex that renders the enzyme inactive .
Vergleich Mit ähnlichen Verbindungen
Isoclavulanic acid is structurally similar to other β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam. it has unique properties that distinguish it from these compounds. For example, this compound has a different stereochemistry compared to clavulanic acid, which affects its binding affinity and inhibitory activity .
List of Similar Compounds:- Clavulanic acid
- Sulbactam
- Tazobactam
These compounds share a common mechanism of action but differ in their chemical structures and specific applications .
Eigenschaften
CAS-Nummer |
62319-53-3 |
|---|---|
Molekularformel |
C8H9NO5 |
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
(2R,3E,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1+/t6-,7-/m1/s1 |
InChI-Schlüssel |
HZZVJAQRINQKSD-INJCQMSSSA-N |
Isomerische SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C\CO)/O2)C(=O)O |
Kanonische SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)

![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
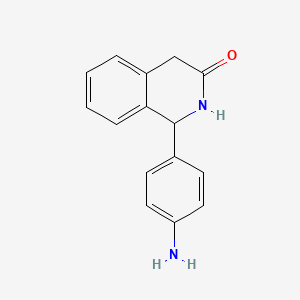
![2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14014300.png)
![N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide](/img/structure/B14014308.png)
![Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-](/img/structure/B14014329.png)
![2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate](/img/structure/B14014337.png)
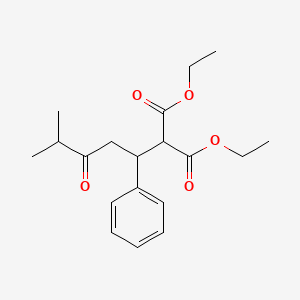
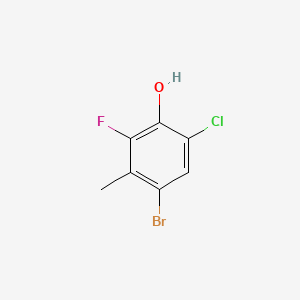
![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)
![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)
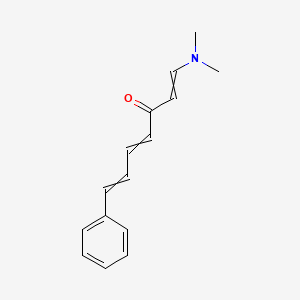
![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)
